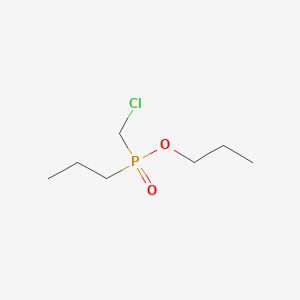

Propyl (chloromethyl)(propyl)phosphinate

Description

Properties

Molecular Formula |

C7H16ClO2P |

|---|---|

Molecular Weight |

198.63 g/mol |

IUPAC Name |

1-[chloromethyl(propyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3 |

InChI Key |

IZVKTSZRKOIIEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(CCC)CCl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Dialkylphosphinate Precursors

A common route involves the initial synthesis of dialkylphosphinic acid or its ester, followed by chloromethylation:

Step 1: Synthesis of Dipropylphosphinic Acid or Dipropylphosphinate Ester

This can be achieved via the reaction of phosphorus trichloride (PCl₃) with propanol, followed by hydrolysis or esterification.Step 2: Chloromethylation

The dipropylphosphinate is treated with a chloromethylating agent such as chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the phosphorus center.

Reaction Scheme:

$$

(\mathrm{C3H7})2\mathrm{P(O)H} + \mathrm{ClCH2OR} \rightarrow \mathrm{C3H7P(O)(C3H7)(CH_2Cl)}

$$

- The reaction requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- The use of phase-transfer catalysts can enhance yields and selectivity for the chloromethyl group.

Chlorination of Hydroxymethylphosphinate Intermediates

An alternative approach uses hydroxymethylphosphinate intermediates:

Step 1: Synthesis of Propyl (hydroxymethyl)(propyl)phosphinate

This is typically achieved by reacting dipropylphosphinic acid with formaldehyde.Step 2: Chlorination

The hydroxymethyl group is converted to a chloromethyl group using thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating agents.

Reaction Scheme:

$$

\mathrm{C3H7P(O)(C3H7)(CH2OH)} + \mathrm{SOCl2} \rightarrow \mathrm{C3H7P(O)(C3H7)(CH_2Cl)}

$$

- The reaction is typically performed under anhydrous conditions.

- Excess chlorinating agent may be required to drive the reaction to completion.

Direct Substitution on Phosphorus Centers

Some literature reports the use of direct substitution reactions on phosphorus centers:

Step 1: Preparation of Propyl (dichloromethyl)phosphinate

Starting from a dichloromethylphosphinate, selective substitution with propyl groups can yield the target compound.Step 2: Controlled Hydrolysis or Alcoholysis

The dichloromethyl intermediate is treated with propanol or a propylating agent under basic or acidic conditions to afford Propyl (chloromethyl)(propyl)phosphinate.

- This method allows for precise control over the substitution pattern.

- The use of protective groups may be necessary to avoid undesired side reactions.

Use of Chloromethylating Agents

Recent advances include the use of safer and more selective chloromethylating agents, such as paraformaldehyde and hydrochloric acid, or chloromethyl sulfonates. These methods are often employed to minimize hazardous byproducts and improve environmental compatibility.

- Green chemistry approaches are increasingly favored in modern syntheses.

- The choice of solvent and reaction conditions significantly impacts yield and selectivity.

- Comparative Data Table: Synthesis Conditions and Yields

| Method | Key Reagents/Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Dialkylphosphinate | PCl₃, propanol, chloromethylating agent | 60–80 | High selectivity, scalable | Requires hazardous reagents |

| Chlorination of Hydroxymethylphosphinate | Dipropylphosphinic acid, formaldehyde, SOCl₂ | 55–75 | Straightforward, accessible | Moisture sensitive, toxic byproducts |

| Direct Substitution on Phosphorus | Dichloromethylphosphinate, propanol | 40–65 | Good control over substitution | Multi-step, possible side reactions |

| Chloromethylating Agents (Green) | Paraformaldehyde, HCl, sulfonates | 50–70 | Environmentally friendly | May require optimization |

- Yield Optimization: The use of phase-transfer catalysts and careful temperature control can significantly improve yields and product purity.

- Selectivity: The order of reagent addition and the use of protective groups are critical for achieving mono-chloromethylation without overreaction.

- Environmental Considerations: There is a growing trend toward using less hazardous chloromethylating agents and greener solvents to reduce environmental impact.

The preparation of this compound can be accomplished via several established synthetic routes, each with its own advantages and challenges. The choice of method depends on the desired scale, available reagents, and specific application requirements. Ongoing research focuses on improving yields, selectivity, and environmental compatibility, reflecting broader trends in organophosphorus chemistry.

Chemical Reactions Analysis

Types of Reactions

Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, insights from structural analogs suggest:

- Synthetic Utility: Potential as a phosphorylating agent in organic synthesis, though its stability must be benchmarked against methylphosphonochloridates ().

- Environmental Impact: Chlorinated organophosphorus compounds often raise toxicity concerns. Comparative studies with chloropropylate () could inform risk assessments.

Biological Activity

Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound notable for its biological activity, particularly in medicinal chemistry. This compound possesses a phosphinate functional group, which is a derivative of phosphonic acid, and features a chloromethyl group that enhances its reactivity. The unique structural attributes of this compound allow it to interact with various biological molecules, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.60 g/mol. The presence of the chloromethyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential inhibition or modification of their activity.

The biological activity of this compound primarily involves its interaction with enzymes and other proteins. The chloromethyl group can form covalent bonds with active site residues in enzymes, inhibiting their activity through the following mechanisms:

- Enzyme Inhibition : By forming stable complexes with target proteins, it alters enzymatic activity and cellular signaling pathways.

- Coordination Chemistry : The phosphinate group can bind to metal ions, influencing their biological functions.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Properties : Studies have shown that this compound can inhibit specific enzymes involved in cancer metabolism, making it a candidate for further investigation as an anticancer agent.

- Antimicrobial Activity : Its reactivity allows it to disrupt bacterial metabolic pathways, suggesting potential use as an antimicrobial agent.

- Biochemical Probes : The compound serves as a biochemical probe in research settings to study enzyme mechanisms and cellular processes.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound interacts with serine proteases, leading to significant inhibition of their activity. This inhibition was quantified using kinetic assays that measured enzyme activity before and after treatment with the compound.

- Antimicrobial Testing : In vitro studies have shown that this compound exhibits antibacterial properties against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent antimicrobial activity.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Propyl (chloromethyl)(methyl)phosphinate | Antiviral, Antimicrobial | Enzyme inhibition via covalent bonding |

| Ethyl (chloromethyl)(methyl)phosphinate | Moderate Antimicrobial | Similar enzyme inhibition |

| Propyl (bromomethyl)(ethyl)phosphinate | Limited Anticancer | Less effective due to steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.